
(3-Fluoro-4-nitrophenyl)methylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-nitrophenyl)methylene diacetate is a chemical compound with the molecular formula C11H10FNO6 and a molecular weight of 271.19 g/mol It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a methylene diacetate group
准备方法
The synthesis of (3-Fluoro-4-nitrophenyl)methylene diacetate typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
化学反应分析
(3-Fluoro-4-nitrophenyl)methylene diacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-fluoro-4-aminophenyl)methylene diacetate.
Substitution: The fluorine atom and nitro group can participate in substitution reactions with suitable reagents, resulting in the formation of different substituted derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(3-Fluoro-4-nitrophenyl)methylene diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of (3-Fluoro-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways .
相似化合物的比较
(3-Fluoro-4-nitrophenyl)methylene diacetate can be compared with similar compounds such as:
(3-Fluoro-4-nitrophenyl)methanol: This compound has a hydroxyl group instead of the methylene diacetate group, leading to different chemical properties and reactivity.
(3-Fluoro-4-nitrophenyl)acetic acid: The presence of a carboxylic acid group instead of the methylene diacetate group results in different applications and biological activities.
(3-Fluoro-4-nitrophenyl)amine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
[acetyloxy-(3-fluoro-4-nitrophenyl)methyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-6(14)18-11(19-7(2)15)8-3-4-10(13(16)17)9(12)5-8/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYFBGXACJEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)[N+](=O)[O-])F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
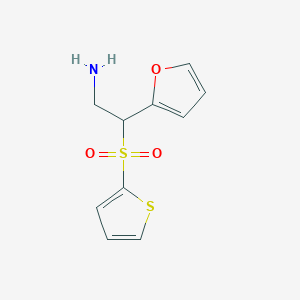
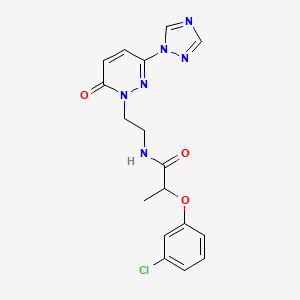

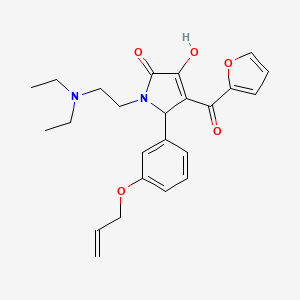

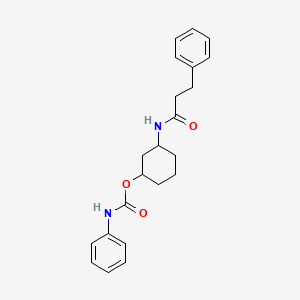
![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)
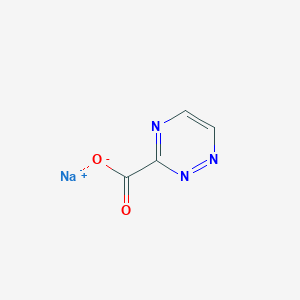
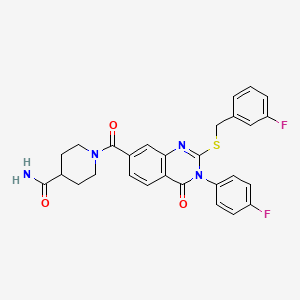
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)
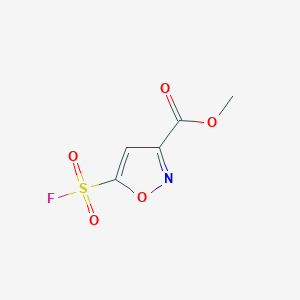
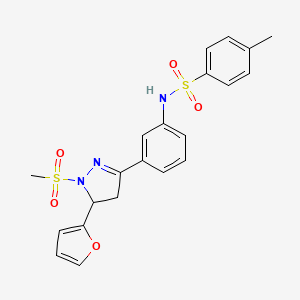
![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)
![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)
